Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate
Description
Chemical Identity and Classification
This compound belongs to the class of thiophene derivatives, which are sulfur-containing heterocycles with a five-membered aromatic ring. Its systematic IUPAC name is This compound , and it is classified under the broader category of organosulfur compounds.
Key Chemical Properties:
The compound’s structure combines a thiophene backbone with a benzylsulfanyl substituent, which enhances its electronic properties and reactivity. The methyl ester group at the 2-position facilitates further functionalization, making it a versatile intermediate in synthetic chemistry.
Historical Context and Discovery
The discovery of thiophene derivatives traces back to 1882, when Viktor Meyer identified thiophene as a benzene analog contaminated with sulfur. This compound emerged more recently as part of efforts to explore substituted thiophenes for their pharmacological and material applications. Its synthesis builds on classical methods such as the Gewald reaction and modern catalytic approaches, including cross-coupling reactions.
Early syntheses involved the alkylation of thiophene-2-carboxylates with benzyl mercaptan under basic conditions. Advances in transition-metal catalysis, particularly using vanadium, iron, and molybdenum complexes, enabled more efficient routes. For example, oxidative coupling of thiophene with benzyl disulfides in the presence of Fe(acac)₃ or VO(acac)₂ has been reported. These methodologies highlight the compound’s role in advancing synthetic strategies for heterocyclic systems.
Significance in Organic Chemistry and Heterocyclic Research
Thiophene derivatives are pivotal in medicinal and materials chemistry due to their aromatic stability and tunable electronic properties. This compound exemplifies this significance through its applications:
Pharmaceutical Intermediates : The compound serves as a precursor in synthesizing bioactive molecules. Thiophene cores are prevalent in antiviral, anticancer, and antimicrobial agents. For instance, its benzylsulfanyl group can undergo oxidation to sulfones or displacement in nucleophilic substitution reactions, enabling access to diverse pharmacophores.
Materials Science : Thiophene derivatives are integral to conductive polymers and organic semiconductors. The electron-rich nature of the thiophene ring, combined with substituents like benzylsulfanyl, modulates optoelectronic properties, making this compound relevant in designing organic light-emitting diodes (OLEDs).
Synthetic Versatility : The compound’s reactivity has been exploited in multicomponent reactions and cross-coupling protocols. For example, Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the 5-position, while ester hydrolysis yields carboxylic acids for further derivatization.
Table 1: Synthetic Methods for this compound
The compound’s role in heterocyclic research is further underscored by its use in studying structure-activity relationships (SAR). Modifications at the 5-position (e.g., replacing benzylsulfanyl with alkyl or aryl groups) have been shown to influence biological activity and material properties. For example, replacing the benzyl group with a methylthio moiety alters lipophilicity, impacting drug bioavailability.
Properties
IUPAC Name |
methyl 5-benzylsulfanylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S2/c1-15-13(14)11-7-8-12(17-11)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNLXZYFEGPGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Functionalization
A common starting point is methyl thiophene-2-carboxylate or its derivatives, which can be synthesized or sourced commercially. The 5-position on the thiophene ring is selectively functionalized to introduce a thiol or sulfanyl group.
Halogenation : Selective bromination at the 5-position of methyl thiophene-2-carboxylate can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield methyl 5-bromothiophene-2-carboxylate. This intermediate is crucial for subsequent nucleophilic substitution steps.
Conversion to Thiol or Sulfanyl Intermediate : The bromide can be displaced by thiolate nucleophiles (e.g., sodium hydrosulfide or thiourea derivatives) to introduce a sulfanyl group at the 5-position, forming methyl 5-mercaptothiophene-2-carboxylate or related intermediates.
Introduction of the Benzylsulfanyl Group
Alkylation Step
The key step to obtain Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate is the alkylation of the 5-thiol intermediate with benzyl halides (commonly benzyl bromide or benzyl chloride).
Reaction Conditions : The thiol intermediate is treated with benzyl bromide in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at ambient or slightly elevated temperatures.
Outcome : This nucleophilic substitution yields the benzylsulfanyl-substituted thiophene ester with high selectivity and good yields.
Representative Synthetic Route Summary
Alternative Synthetic Approaches and Optimization
Direct C–S Bond Formation : Some protocols explore palladium-catalyzed cross-coupling reactions between 5-halothiophene-2-carboxylate esters and benzyl thiols or disulfides to form the benzylsulfanyl linkage, offering milder conditions and potentially higher selectivity.
Use of Protective Groups : To improve yields and selectivity, protecting groups on the thiol or ester functionalities may be employed during intermediate steps, followed by deprotection.
Scale-Up Considerations : Multi-kilogram scale synthesis has been reported for related thiophene carboxylate derivatives, emphasizing the need for efficient purification steps such as crystallization and chromatographic techniques to ensure product purity.
Research Findings and Analytical Data
Characterization : The final compound is typically characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Yields and Purity : Reported yields for the overall synthesis range from 60% to 85%, depending on reaction conditions and purification methods.
Reactivity : The benzylsulfanyl group is stable under typical synthetic conditions but can be further functionalized if desired.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Bromination + Thiolation + Alkylation | Br2/NBS, NaSH, Benzyl bromide | Straightforward, good yields | Requires careful control of bromination |
| Pd-Catalyzed Cross-Coupling | Pd catalyst, benzyl thiol | Milder conditions, selective | Requires expensive catalysts |
| Protective Group Strategy | Protecting groups, standard reagents | Improved selectivity and purity | Additional steps increase complexity |
Chemical Reactions Analysis
Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The compound's thiophene ring offers unique reactivity that can be exploited in various chemical reactions, such as:
- Substitution Reactions: The benzylsulfanyl group can be replaced with other functional groups.
- Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction can yield thiols or thioethers.
Biological Applications
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. A case study demonstrated its effectiveness against various bacterial strains, with the Minimum Inhibitory Concentration (MIC) values reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
These results suggest that the compound may act as a broad-spectrum antibacterial agent.
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity. The cytotoxic effects were evaluated on human cancer cell lines, revealing the following IC50 values:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF7 (breast cancer) | 20 | Cell cycle arrest |
These findings indicate that this compound may act through multiple pathways to exert its anticancer effects.
Medicinal Chemistry
Potential Drug Development
The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects. Its unique structure allows it to interact with specific biological targets, which may lead to the development of novel therapeutic agents.
Material Science
Organic Semiconductors
this compound is also utilized in the production of organic semiconductors. Its thiophene core contributes to the electronic properties necessary for applications in organic electronics, including solar cells and light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. The benzylsulfanyl group can enhance binding affinity by providing additional interaction sites, while the ester group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
The benzylsulfanyl group (-S-CH₂C₆H₅) is a bulky, electron-rich substituent that enhances lipophilicity and may influence π-π stacking interactions. Key comparisons with substituents in analogous compounds include:
Key Insight : The benzylsulfanyl group offers a balance of moderate electron density and steric bulk, making it less reactive than electron-withdrawing groups (e.g., -CF₃, -SO₂Cl) but more lipophilic than polar substituents (e.g., -OH, -NH₂).
Physicochemical and Mesomorphic Properties
Thiophene derivatives exhibit diverse phase behaviors, especially in liquid crystal (LC) applications:
- Thienothiophene-Based LCs: Alkyl 5-(4-alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylates show smectic C (SmC) mesophases with wider temperature ranges than phenyl analogues due to extended conjugation .
- Benzylsulfanyl vs.
Biological Activity
Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, and presenting data in a structured format.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, a carboxylate group, and a benzylsulfanyl substituent. Its molecular formula is , and it exhibits properties typical of thiophene derivatives, including potential antimicrobial and anti-inflammatory activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiophene compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : Some studies have focused on the inhibition of carbonic anhydrase (CA) isoforms, which are critical in various physiological processes.
- Anti-inflammatory Effects : The compound's structural analogs have shown potential in reducing inflammation, particularly through COX enzyme inhibition.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results demonstrated moderate to potent activity against various bacterial strains.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
| 3f | X.X | Micrococcus luteus |
| 3g | X.X | Candida spp. |
Note: Specific MIC values for this compound were not provided in the reviewed literature; however, related compounds showed promising results .
Enzyme Inhibition
Research into the enzyme inhibition capabilities of this compound revealed its potential as a carbonic anhydrase inhibitor, particularly targeting isoforms associated with tumor growth:
| Isoform | IC50 (nM) | Inhibition Efficacy |
|---|---|---|
| hCA I | 683 - 4250 | Poorly inhibited |
| hCA II | <1 | Highly effective |
| hCA IX | <1 | Highly effective |
| hCA XII | <1 | Highly effective |
The high-resolution X-ray crystal structure analysis illustrated how the compound interacts with the active site of hCA II, providing insights into its mechanism of action .
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through assays measuring COX enzyme activity. Compounds similar to this compound exhibited significant inhibition:
| Compound | IC50 (µM) | COX Type |
|---|---|---|
| Compound A | 19.45 ± 0.07 | COX-1 |
| Compound B | 23.8 ± 0.20 | COX-2 |
These findings suggest that modifications to the thiophene structure can enhance anti-inflammatory properties .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation highlighted the effectiveness of methyl thiophene derivatives against clinical strains of bacteria, emphasizing their potential as new therapeutic agents in combating resistant bacterial infections.
- Case Study on Enzyme Interaction : A structural analysis using molecular docking techniques confirmed that this compound binds effectively to the active sites of carbonic anhydrase isoforms, suggesting a pathway for drug development targeting these enzymes.
Q & A
Basic Question: What are the key steps for synthesizing Methyl 5-(benzylsulfanyl)thiophene-2-carboxylate, and how can intermediates be characterized?
Answer:
The synthesis typically involves:
Thiophene Core Functionalization : A thiophene-2-carboxylate scaffold is modified at the 5-position via nucleophilic substitution or cross-coupling. For example, benzylsulfanyl groups can be introduced using benzyl mercaptan under basic conditions (e.g., K₂CO₃/DMF, 60–80°C) .
Esterification : Methylation of the carboxylic acid precursor (e.g., using methyl iodide or dimethyl sulfate) ensures the final ester group .
Characterization :
- NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, benzylsulfanyl protons at δ 4.3–4.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ expected at m/z ~292 for C₁₄H₁₂O₂S₂) .
- Melting Point : Compare with literature (e.g., analogs like Methyl 5-formylthiophene-2-carboxylate melt at ~100–105°C) .
Advanced Question: How can conflicting NMR data for this compound be resolved?
Answer:
Discrepancies in proton splitting or chemical shifts often arise from:
Rotamers : The benzylsulfanyl group may exhibit restricted rotation, leading to split peaks in ¹H NMR. Variable-temperature NMR (e.g., 25–80°C) can coalesce these signals .
Solvent Effects : Polar solvents like DMSO-d₆ may deshield thiophene protons. Compare spectra in CDCl₃ vs. DMSO-d₆ .
Impurity Analysis : Trace thiophene starting materials (e.g., unreacted 5-mercapto derivatives) may appear as minor peaks. Use preparative TLC or HPLC for purification .
Basic Question: What analytical techniques are essential for purity assessment?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; retention times should match standards (e.g., >95% purity) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- TLC : Monitor reaction progress using hexane:ethyl acetate (3:1); Rf ~0.5 for the product .
Advanced Question: How does the benzylsulfanyl group influence the compound’s electronic properties?
Answer:
The benzylsulfanyl moiety acts as an electron-donating group, altering:
HOMO-LUMO Gaps : Computational studies (e.g., DFT at B3LYP/6-31G*) show reduced bandgaps compared to unsubstituted thiophenes, enhancing charge transport in conjugated systems .
Reactivity : Increased nucleophilicity at the thiophene 3-position, enabling further functionalization (e.g., electrophilic substitution) .
Experimental Validation :
- Cyclic Voltammetry : Measure oxidation potentials (e.g., ~0.8 V vs. Ag/AgCl) to compare with analogs .
Basic Question: What are common synthetic pitfalls, and how can yields be optimized?
Answer:
- Low Yields :
- Cause: Incomplete substitution at the 5-position due to steric hindrance.
- Fix: Use excess benzyl mercaptan (1.5 eq) and elevate temperature to 80°C .
- Byproducts :
- Ester hydrolysis: Avoid aqueous workup at high pH; use anhydrous Na₂SO₄ for drying .
Typical Yields : 60–75% after column chromatography (silica gel, hexane/EtOAc gradient) .
- Ester hydrolysis: Avoid aqueous workup at high pH; use anhydrous Na₂SO₄ for drying .
Advanced Question: How can computational modeling guide derivative design for biological activity?
Answer:
Docking Studies : Target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The benzylsulfanyl group may occupy hydrophobic pockets, as seen in spasmolytic thiophene analogs .
QSAR : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity. Derivatives with electron-withdrawing groups (e.g., -NO₂) may enhance binding .
MD Simulations : Assess stability in lipid bilayers for membrane-targeting applications .
Basic Question: How to troubleshoot inconsistent melting points?
Answer:
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. dichloromethane) .
- Hydration/Solvation : Dry samples at 50°C under vacuum for 24 hours before measurement .
Advanced Question: What strategies validate the compound’s stability under physiological conditions?
Answer:
pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24 hours .
Light Sensitivity : Expose to UV light (365 nm) and track photodegradation products .
Thermal Stability : TGA/DSC analysis up to 200°C to identify decomposition points .
Basic Question: How to scale up synthesis without compromising purity?
Answer:
- Flow Chemistry : Use continuous reactors for precise temperature and stoichiometry control .
- Workup Optimization : Replace column chromatography with crystallization (e.g., from ethanol/water) .
Advanced Question: How to correlate spectroscopic data with crystallographic structures?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
